molecular formula C11H13N3 B1282761 (1-Benzyl-1H-imidazol-2-yl)methanamine CAS No. 26163-58-6

(1-Benzyl-1H-imidazol-2-yl)methanamine

Cat. No.: B1282761
CAS No.: 26163-58-6
M. Wt: 187.24 g/mol
InChI Key: WAKASDKZDPCQPA-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-imidazol-2-yl)methanamine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a benzyl group attached to the nitrogen atom at position 1 and a methanamine group at position 2 of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-imidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Benzylation: The imidazole ring is then benzylated using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group at position 2 of the imidazole ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methanamine groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

(1-Benzyl-1H-imidazol-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-imidazol-2-yl)methanamine: Similar structure but with a methyl group instead of a benzyl group.

    (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine: Contains an additional benzene ring fused to the imidazole ring.

    2-(Aminomethyl)benzimidazole: Similar structure but with an aminomethyl group at position 2 of the benzimidazole ring.

Uniqueness

(1-Benzyl-1H-imidazol-2-yl)methanamine is unique due to the presence of both a benzyl group and a methanamine group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1-benzylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKASDKZDPCQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541779
Record name 1-(1-Benzyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26163-58-6
Record name 1-(1-Benzyl-1H-imidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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